4-Cyclopropoxy-2-ethyl-1-isopropylbenzene
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Overview
Description
4-Cyclopropoxy-2-ethyl-1-isopropylbenzene is an organic compound with the molecular formula C14H20O It consists of a benzene ring substituted with a cyclopropoxy group, an ethyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethyl-1-isopropylbenzene typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the cyclopropoxy, ethyl, and isopropyl groups. The reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-ethyl-1-isopropylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzene ring can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-ethyl-1-isopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-1-isopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-1-ethyl-2-isopropylbenzene
- 4-Cyclopropoxy-2-methyl-1-isopropylbenzene
- 4-Cyclopropoxy-2-ethyl-1-methylbenzene
Uniqueness
4-Cyclopropoxy-2-ethyl-1-isopropylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1243289-52-2 |
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Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C14H20O/c1-4-11-9-13(15-12-5-6-12)7-8-14(11)10(2)3/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
PUFFZMBXMSLMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CC2)C(C)C |
Origin of Product |
United States |
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